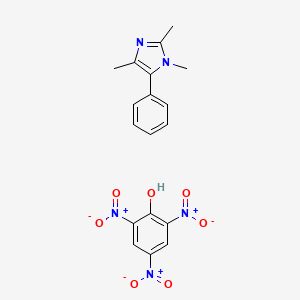
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while nitrophenols are phenolic compounds with nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1,2,4-trimethyl-5-phenylimidazole may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The production of 2,4,6-trinitrophenol on an industrial scale involves the controlled nitration of phenol, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-phenylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo:
Reduction: This reaction can convert nitro groups to amino groups.
Nitration: This reaction can introduce additional nitro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nitrating agents like nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol .
Scientific Research Applications
1,2,4-Trimethyl-5-phenylimidazole has applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its imidazole core.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of dyes and pigments.
2,4,6-Trinitrophenol is primarily used in:
Explosives: Due to its highly explosive nature.
Dyes: Used as a yellow dye in various applications.
Antiseptics: Historically used as an antiseptic agent.
Mechanism of Action
The mechanism of action of 1,2,4-trimethyl-5-phenylimidazole involves its interaction with biological targets, such as enzymes and receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylimidazole: Similar imidazole derivative with different substituents.
2,4,6-Trinitrotoluene: Similar nitro compound with a toluene core.
Uniqueness
1,2,4-Trimethyl-5-phenylimidazole is unique due to its combination of an imidazole ring with a phenyl group, which imparts distinct chemical and biological properties . 2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Properties
CAS No. |
62576-16-3 |
|---|---|
Molecular Formula |
C18H17N5O7 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N2.C6H3N3O7/c1-9-12(14(3)10(2)13-9)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,1-3H3;1-2,10H |
InChI Key |
BLLPESPYSUYTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



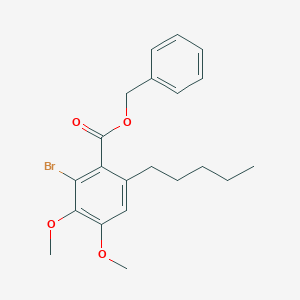
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)



![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
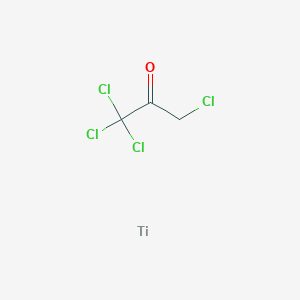
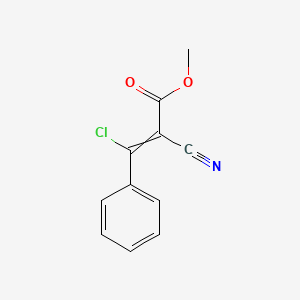
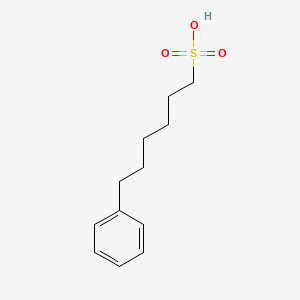
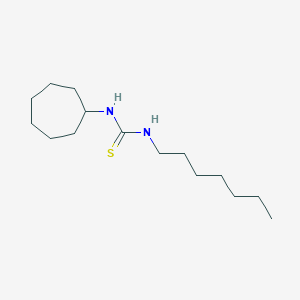
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

